2-Amino-6-chloroimidazo[1,2-b]pyridazine
Overview
Description
“2-Amino-6-chloroimidazo[1,2-b]pyridazine” is a chemical compound with the molecular formula C6H5ClN4 . It is often used as a research chemical . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of pyridazine heterocycles, such as “this compound”, often involves a Diaza–Wittig reaction as a key step . An efficient synthesis strategy has been developed to access versatile pyridazine derivatives, allowing the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis
The molecular weight of “this compound” is 153.57 g/mol . The InChI code for this compound is 1S/C6H5ClN4/c7-4-1-2-6-9-5(8)3-11(6)10-4/h1-3H,8H2 .Chemical Reactions Analysis
Direct intermolecular C–H arylation of 6-chloroimidazo[1,2-b]pyridazine in its 3-position has been achieved . The reaction conditions were investigated in the presence of chloro groups, and various 3-(hetero)arylimidazo[1,2-b]pyridazines were synthesized in good to excellent yields .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 153.57 g/mol . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Direct Arylation and Microwave-Assisted Synthesis
Researchers have explored the direct arylation of 6-chloroimidazo[1,2-b]pyridazine, achieving various (hetero)arylimidazo[1,2-b]pyridazines through a microwave-assisted, one-pot, two-step Suzuki cross-coupling/palladium-catalysed arylation process. This methodology facilitates the synthesis of di- and trisubstituted imidazo[1,2-b]pyridazines, showcasing the compound's versatility in creating complex molecular structures (Akkaoui et al., 2010).
VEGFR-2 Kinase Inhibitory Activity
A study focused on the convergent and streamlined synthesis of 6-etherified imidazo[1,2-b]pyridazine-2-amine derivatives that possess VEGFR-2 kinase inhibitory activity, highlighting the compound's potential in cancer research. The synthetic strategy employed showcases the chemical's utility in developing selective vascular endothelial growth factor receptor inhibitors (Ishimoto et al., 2013).
Synthesis of Bioactive Derivatives
Another application involves the synthesis of new sulfonamide and amide derivatives of piperazine incorporating the imidazo[1,2-b]pyridazine moiety. These compounds were evaluated for antimicrobial, antifungal, and antimalarial activities, indicating the compound's significance in developing new therapeutic agents (Bhatt et al., 2016).
Antiviral and Antiproliferative Effects
Imidazo[1,2-b]pyridazine derivatives have been studied for their antiviral activities, with some compounds showing potent inhibition against the replication of human cytomegalovirus and varicella-zoster virus. This suggests the potential of imidazo[1,2-b]pyridazine derivatives in antiviral drug development (Galtier et al., 2003).
Mechanism of Action
While the specific mechanism of action for “2-Amino-6-chloroimidazo[1,2-b]pyridazine” is not explicitly mentioned in the available resources, imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . Some of these compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridine analogues, which include “2-Amino-6-chloroimidazo[1,2-b]pyridazine”, have been recognized for their wide range of applications in medicinal chemistry . They are being explored for their potential in treating diseases such as tuberculosis . Future research may focus on further understanding their mechanisms of action and optimizing their synthesis for medicinal applications .
Properties
IUPAC Name |
6-chloroimidazo[1,2-b]pyridazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-1-2-6-9-5(8)3-11(6)10-4/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHNVCGISXDBIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677833 | |
Record name | 6-Chloroimidazo[1,2-b]pyridazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887625-09-4 | |
Record name | 6-Chloroimidazo[1,2-b]pyridazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.